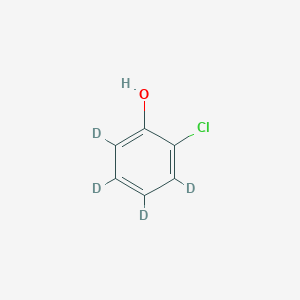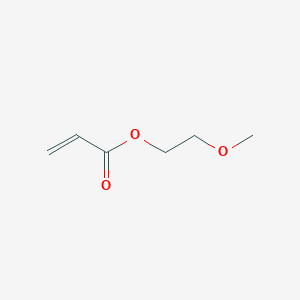
2-メトキシエチルアクリレート
概要
説明
2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless liquid with a sharp, musty odor. This compound is primarily used as a monomer in the synthesis of polymers for coatings, adhesives, and plastics due to its excellent flexibility, UV resistance, and water resistance .
科学的研究の応用
2-Methoxyethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biomedical coatings due to its anti-thrombogenic properties.
Medicine: Utilized in the coating of medical devices to prevent blood clot formation.
Industry: Applied in the production of flexible and UV-resistant coatings, adhesives, and plastics.
作用機序
- PMEA is frequently used in biomedical coatings due to its liquid-like properties. It possesses excellent properties for medical applications, including cell enrichment, low protein absorption, and anti-thrombogenicity .
- Efforts have been made to obtain solid PMEA at physiological temperature for stable and long-lasting coating. Blending PMEA with other polymers possessing a higher Tg has been explored .
- PMEA interacts with the inner surface of blood vessels, mimicking the glycocalyx of native blood vessels. Promoting the glycocalyx with transforming growth factor-β1 (TGF-β1) decreases platelet adhesion, while degrading it with heparinase I increases platelet adhesion .
- PMEA’s action results in an antithrombogenic surface, reducing platelet adhesion and promoting blood compatibility .
- At body temperature, PMEA turns into a viscous liquid, limiting its in vivo stability. Efforts to achieve solid PMEA coatings at physiological temperature are ongoing .
Target of Action
Mode of Action
Result of Action
Action Environment
生化学分析
Biochemical Properties
2-Methoxyethyl acrylate has been found to exhibit excellent blood compatibility by inhibiting platelet adhesion . This property is attributed to the nanometer-scale phase-separated structures it forms at the interface with water or phosphate-buffered saline . The polymer/water interface is characterized by neutron reflectivity measurements and sum frequency generation spectroscopy .
Cellular Effects
2-Methoxyethyl acrylate has been shown to promote cell adhesiveness . Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on a 2-Methoxyethyl acrylate antithrombogenic surface play a major role in mimicking the inner surface of native blood vessels . HUVECs could attach and spread on the 2-Methoxyethyl acrylate surface with stronger adhesion strength than self-adhesion strength .
Molecular Mechanism
The molecular mechanism of 2-Methoxyethyl acrylate is largely attributed to its interaction with water molecules. When the orientation of 2-Methoxyethyl acrylate segments at the water interface becomes random with increasing immersion time, the fractional amount of lower-coordinated water molecules increases at the interface . Such an interfacial structure causes the suppression of platelet adhesion .
Temporal Effects in Laboratory Settings
It has been observed that the outermost region of the blend film was reorganized in water .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, 2-Methoxyethyl acrylate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 2-Methoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(2-methoxyethyl acrylate), which is used in coatings and adhesives.
Copolymerization: It can copolymerize with other monomers such as itaconic anhydride to form copolymers with unique properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Copolymerization: Conducted using reversible addition-fragmentation chain transfer (RAFT) polymerization techniques.
Major Products:
Poly(2-methoxyethyl acrylate): A polymer with excellent flexibility and UV resistance.
Copolymers: Such as those formed with itaconic anhydride, which have enhanced properties for specific applications.
類似化合物との比較
- Ethylene glycol methyl ether acrylate
- 2-Hydroxyethyl acrylate
- Methyl methacrylate
Comparison:
- Ethylene glycol methyl ether acrylate: Similar in structure but has different solubility and reactivity properties .
- 2-Hydroxyethyl acrylate: Contains a hydroxyl group, making it more hydrophilic and reactive in certain conditions .
- Methyl methacrylate: Has a different ester group, leading to variations in polymer properties such as glass transition temperature and mechanical strength .
2-Methoxyethyl acrylate stands out due to its unique combination of flexibility, UV resistance, and anti-thrombogenic properties, making it highly valuable in both industrial and biomedical applications .
特性
IUPAC Name |
2-methoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUBKYHMMPGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97008-69-0, 32171-39-4, 28628-64-0 | |
| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97008-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol methyl ether acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(2-methoxyethyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7025554 | |
| Record name | 2-Methoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
312.8 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
180 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3121-61-7, 32171-39-4 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methoxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515K4I683Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-48.3 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20607 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is poly(2-methoxyethyl acrylate) (PMEA) considered a promising biocompatible material?
A1: PMEA exhibits excellent blood compatibility, inhibiting platelet adhesion and activation of the coagulation system. [, , ] This is attributed to the unique hydration structure of PMEA, particularly the presence of "intermediate water," which forms a protective layer preventing direct contact between the polymer surface and blood components. [, , , ]
Q2: How does PMEA influence the adhesion and growth of cells?
A2: Studies show that PMEA supports the adhesion and proliferation of various cell types, including lung cancer cells [], human periodontal ligament cells [], and human umbilical vein endothelial cells (HUVECs). [, ] The adhesion mechanism can be both integrin-dependent and integrin-independent. []
Q3: Can PMEA be used to create surfaces that promote cell spheroid formation?
A3: Yes, multi-block copolymers incorporating PMEA and polyethylene glycol (PEG) have been shown to support the formation of cell spheroids, which are valuable 3D cell culture models for drug screening and tissue engineering. [] The PEG content in these copolymers can be adjusted to control the rate of spheroid formation.
Q4: Does PMEA impact tumor cell behavior?
A4: Research indicates that PMEA can promote the viability of tumor cells in serum-free conditions by inducing a blebbing-like phenomenon and spontaneous cell aggregation. [] This effect is linked to the activation of the Akt signaling pathway via N-cadherin-mediated cell-cell contact.
Q5: Can PMEA be used for the isolation and culture of circulating tumor cells (CTCs)?
A5: Yes, PMEA substrates have shown promise for capturing and culturing CTCs from the blood of cancer patients. [, ] PMEA's ability to selectively promote tumor cell adhesion while inhibiting blood cell adhesion makes it a valuable tool for CTC isolation and analysis.
Q6: What is the molecular formula and weight of 2-methoxyethyl acrylate?
A6: The molecular formula of 2-methoxyethyl acrylate is C6H10O3, and its molecular weight is 130.14 g/mol. []
Q7: How does the hydration state of PMEA and its analogs affect their properties?
A7: The presence of intermediate water in PMEA and its analogs influences their biocompatibility, protein adsorption characteristics, and interactions with cells. [, , , ] The amount and type of hydrated water can be modulated by modifying the side chain spacing and length of PMEA analogs. []
Q8: How does the incorporation of fluorine affect the properties of PMEA?
A8: The introduction of a small amount of fluorine into PMEA, creating fluorinated PMEA, can alter its hydration structure, surface morphology, and blood compatibility. [] This modification allows for fine-tuning the material's properties for specific biomedical applications.
Q9: What polymerization techniques are commonly employed for the synthesis of PMEA and its copolymers?
A9: Several controlled radical polymerization methods have been successfully used to synthesize PMEA and its copolymers, including Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [, , , , , ] These methods allow for precise control over molecular weight, polydispersity, and copolymer composition.
Q10: Can PMEA be used to create graft copolymers with unique properties?
A10: Yes, PMEA has been successfully incorporated into amphiphilic graft copolymers using a combination of RAFT polymerization and ATRP. [] These graft copolymers have shown promise for applications in aqueous lubrication.
Q11: What are the potential applications of PMEA in the biomedical field?
A11: PMEA's biocompatibility and antithrombogenic properties make it suitable for various biomedical applications, including:* Coatings for medical devices to improve blood compatibility [, , , ]* Scaffolds for tissue engineering [, , ]* Platforms for CTC isolation and analysis [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
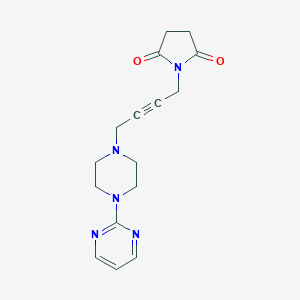
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
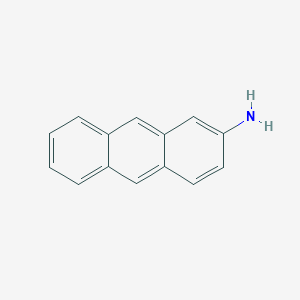
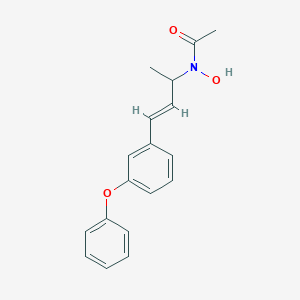

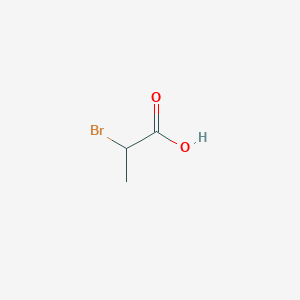
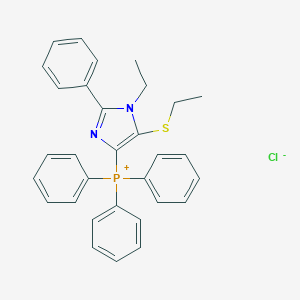
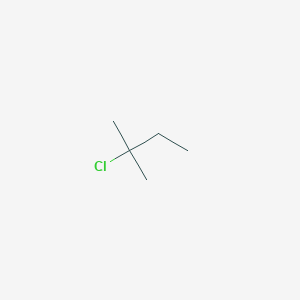
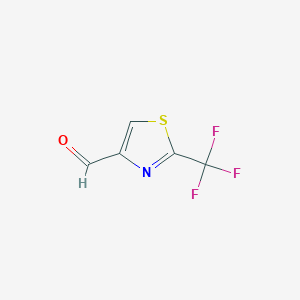
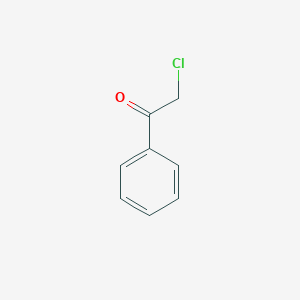
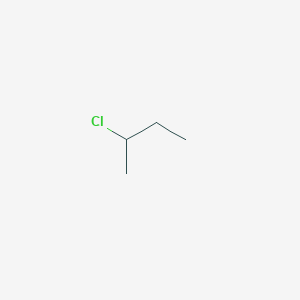
![[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate](/img/structure/B165302.png)
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
